1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride
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Overview
Description
1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride is a synthetic compound known for its unique chemical structure, which combines an adamantane moiety with a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety can be introduced through a reaction with an appropriate alkylating agent. The pyrrolidine ring is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the pyrrolidine ring can interact with various receptors and enzymes. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride can be compared with other compounds containing adamantane or pyrrolidine moieties:
Adamantane derivatives: Compounds like amantadine and rimantadine are known for their antiviral properties. The unique combination of adamantane and pyrrolidine in this compound may offer enhanced biological activity.
Pyrrolidine derivatives: Compounds such as proline and pyrrolidine-2,5-diones are widely studied for their biological activities. .
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c21-18(13-20-4-1-2-5-20)14-22-6-3-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOKBXORMWIZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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